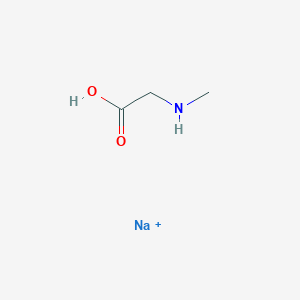
1,1,1-トリフルオロプロパン-2-アミン
概要
説明
1,1,1-Trifluoropropan-2-amine is an organic compound with the chemical formula C3H6F3N. It is a colorless, volatile liquid with a strong, pungent odor. This compound is of particular interest due to its unique properties and its potential for use in a variety of applications, including industrial, pharmaceutical, and agricultural sectors .
科学的研究の応用
1,1,1-Trifluoropropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Applied in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
作用機序
Target of Action
It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific context of its use.
Pharmacokinetics
Some properties such as high gastrointestinal absorption and bbb permeability have been predicted . These properties could potentially impact the bioavailability of the compound, although more research is needed to confirm these predictions.
Action Environment
It’s known that the compound should be stored under an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropropan-2-amine can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoropropan-2-one with ammonia in the presence of a reducing agent such as hydrogen. The reaction is typically carried out in methanol at elevated temperatures and pressures .
Another method involves the reaction of 1,1,1-trifluoropropan-2-one with a primary amine and carbon disulfide in a microwave, generating a symmetrical thiourea in situ. The subsequent addition of 3-bromo-1,1,1-trifluoropropan-2-one affords the desired product in an efficient one-pot process .
Industrial Production Methods
Industrial production of 1,1,1-trifluoropropan-2-amine typically involves large-scale synthesis using an autoclave. The process includes the reaction of 1,1,1-trifluoropropan-2-one with ammonia and hydrogen in methanol, followed by distillation to obtain the pure compound .
化学反応の分析
Types of Reactions
1,1,1-Trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as Raney nickel is commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylamines.
Reduction: Amines and hydrazines.
Substitution: Substituted amines and halides.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but contains a hydroxyl group instead of an amine group.
1,1,1-Trifluoropropan-2-one: Contains a carbonyl group instead of an amine group.
(1,1,1-Trifluoropropan-2-yl)hydrazine: Contains a hydrazine group instead of an amine group.
Uniqueness
1,1,1-Trifluoropropan-2-amine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals .
特性
IUPAC Name |
1,1,1-trifluoropropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLKBMPULDPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307602 | |
| Record name | 1,1,1-Trifluoro-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-49-8 | |
| Record name | 1,1,1-Trifluoro-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoropropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)






